

Quantitative Spectral Properties of Cyanine5.5 Dyes

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Compound of Interest

Compound Name: Cyanine5.5 alkyne chloride

Cat. No.: B15553875

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The molar extinction coefficient (ϵ) is a critical parameter that quantifies how strongly a substance absorbs light at a specific wavelength. For fluorescent labeling and imaging, a high molar extinction coefficient is desirable as it contributes to a brighter signal. The spectral properties of Cyanine5.5 and its derivatives can vary slightly between suppliers and with different solvents. The following table summarizes the key quantitative data for Cy5.5 alkyne and related compounds.

Parameter	AAT Bioquest (Cy5.5 Alkyne) [1]	Vector Labs (Cy5.5 Alkyne) [2]	R&D Systems (Cy5.5, SE)[3]	Glen Research (Cy5.5)[4]
Molar Extinction Coefficient (ϵ)	250,000 $\text{cm}^{-1}\text{M}^{-1}$	190,000 $\text{cm}^{-1}\text{M}^{-1}$	190,000 $\text{M}^{-1}\text{cm}^{-1}$	209,000 $\text{M}^{-1}\text{cm}^{-1}$
Excitation Maximum (λ_{abs})	683 nm	678 nm	~675 nm	688 nm
Emission Maximum (λ_{em})	703 nm	694 nm	~694 nm	707 nm
Quantum Yield (Φ)	0.27	Not Specified	0.28	0.3
Recommended Solvent(s)	DMSO	Water, DMSO, DMF	DMSO	Not Specified

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined experimentally using spectrophotometry and the Beer-Lambert law.

Beer-Lambert Law: $A = \epsilon cl$

Where:

- A is the absorbance (unitless)
- ϵ is the molar extinction coefficient ($M^{-1}cm^{-1}$)
- c is the molar concentration of the substance (M)
- l is the path length of the cuvette (typically 1 cm)

Materials and Equipment:

- Cyanine5.5 alkyne
- Spectrophotometer-grade solvent (e.g., DMSO)
- Calibrated spectrophotometer
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes

Methodology:

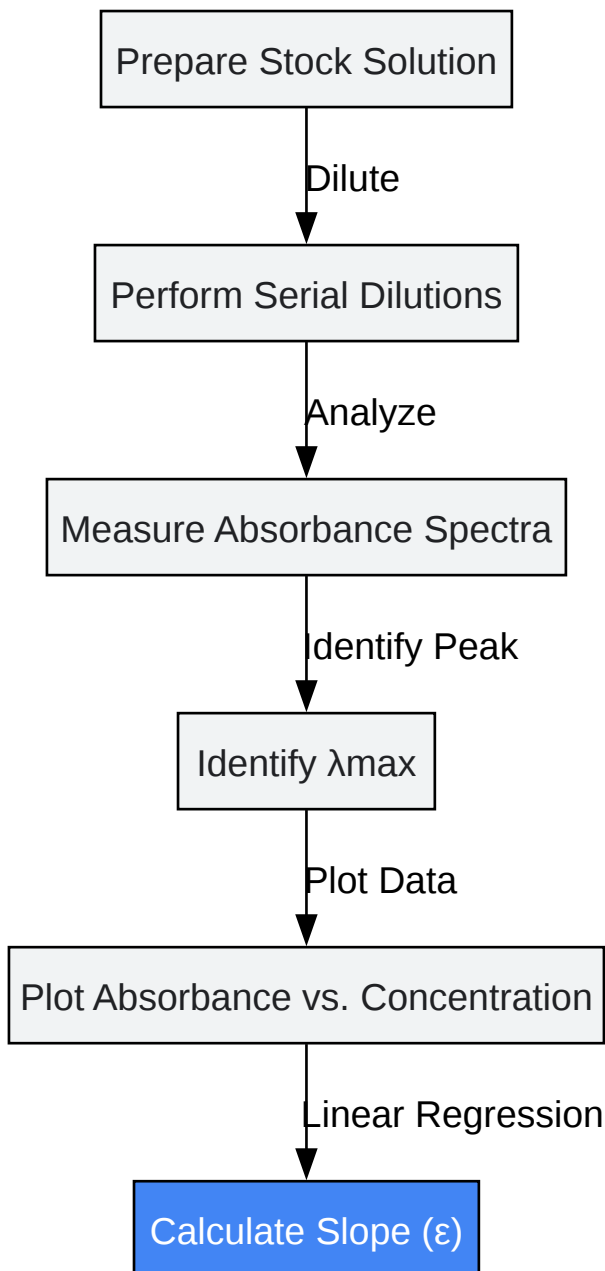
- Stock Solution Preparation:
 - Accurately weigh a small amount of Cyanine5.5 alkyne.

- Dissolve the dye in a precise volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution. The concentration should be high enough for accurate weighing but allow for serial dilutions.
- Serial Dilutions:
 - Perform a series of accurate serial dilutions of the stock solution to prepare at least five different concentrations. These concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan a range of wavelengths that includes the expected maximum absorbance for Cy5.5 (approximately 650 nm to 700 nm).
 - Use the pure solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance spectrum for each dilution, identifying the wavelength of maximum absorbance (λ_{max}).
 - Record the absorbance at λ_{max} for each concentration.
- Data Analysis:
 - Plot a graph of absorbance at λ_{max} (y-axis) versus concentration (x-axis).
 - Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
 - The slope of the line is equal to the molar extinction coefficient (ϵ) when the path length is 1 cm.

Visualizations

Experimental Workflow for Molar Extinction Coefficient Determination

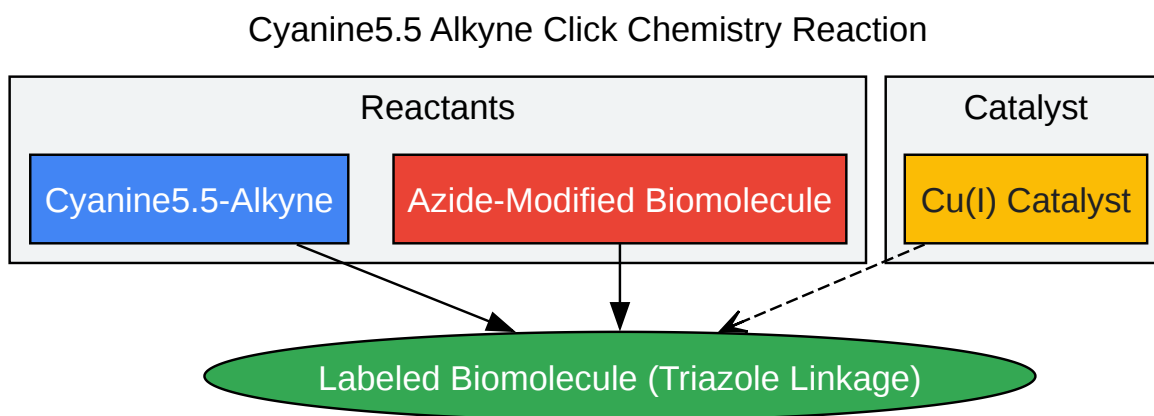
Experimental Workflow for Molar Extinction Coefficient Determination

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Caption: Workflow for determining the molar extinction coefficient.

Copper-Catalyzed Click Chemistry with Cyanine5.5 Alkyne

Cyanine5.5 alkyne is frequently used in "click chemistry," a type of bioorthogonal ligation. Specifically, it undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to label azide-modified biomolecules.



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Caption: Reaction of Cy5.5 alkyne with an azide via CuAAC.

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References

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